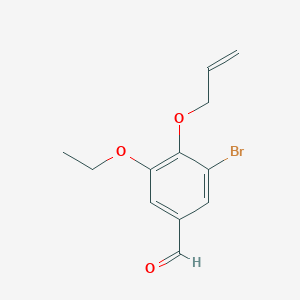

4-(Allyloxy)-3-bromo-5-ethoxybenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Allyloxy)-3-bromo-5-ethoxybenzaldehyde, commonly known as ABE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ABE is a versatile compound that has been used in organic synthesis, medicinal chemistry, and material science.

Applications De Recherche Scientifique

Synthesis and Chemical Characterization

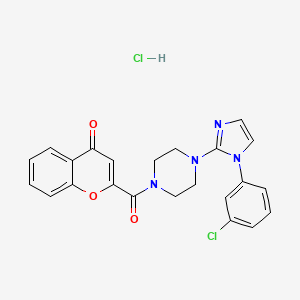

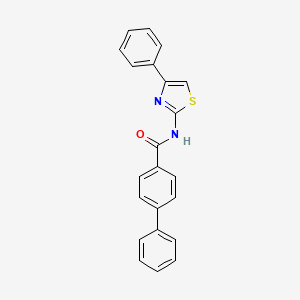

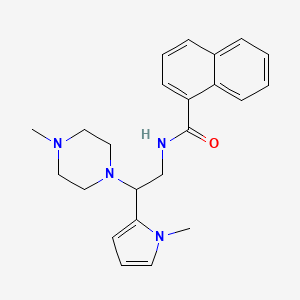

4-(Allyloxy)-3-bromo-5-ethoxybenzaldehyde, although not directly mentioned, shares structural similarities with compounds investigated in the realm of synthetic chemistry for the preparation of complex molecules. For instance, derivatives of benzaldehydes have been synthesized for the development of novel non-peptide CCR5 antagonists, highlighting the versatility of benzaldehyde derivatives in medicinal chemistry. These compounds were characterized using various spectroscopic techniques, demonstrating the importance of benzaldehyde derivatives in the synthesis of biologically active compounds (H. Bi, 2014), (Cheng De-ju, 2015).

Material Science and Liquid Crystals

In material science, derivatives of benzaldehydes, including those structurally related to 4-(Allyloxy)-3-bromo-5-ethoxybenzaldehyde, are crucial in the synthesis of liquid crystalline and fire retardant molecules. These applications are exemplified by the synthesis of six-armed cyclotriphosphazene core molecules, which were characterized for their mesophase behavior and fire retardant properties, demonstrating the potential of such compounds in advanced material applications (Z. Jamain, M. Khairuddean, Tay Guan-Seng, 2020).

Organic Synthesis and Catalysis

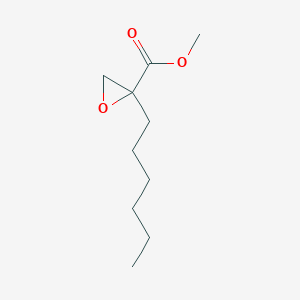

The versatility of benzaldehyde derivatives extends to organic synthesis and catalysis, where such compounds are employed as intermediates in complex reactions. For example, the synthesis of bis-aldehyde monomers and their conversion into electrically conductive pristine polyazomethines showcases the utility of these derivatives in creating materials with specific electrical properties (A. Hafeez, Z. Akhter, J. Gallagher, N. Khan, A. Gul, Faiz Ullah Shah, 2019). Additionally, the development of secondary amide-based linkers for solid phase organic synthesis illustrates the role of benzaldehyde derivatives in facilitating the synthesis of a wide range of organic molecules (E. Swayze, 1997).

Catalytic Reactions and Cross-Coupling

Benzaldehyde derivatives also play a critical role in catalytic reactions and cross-coupling processes. Studies on the ruthenium-mediated isomerization and ring-closing metathesis demonstrate the potential of these compounds in the synthesis of benzo-fused heterocycles, highlighting the importance of such derivatives in the development of catalysts for organic synthesis (W. V. Otterlo, R. Pathak, C. B. Koning, 2003).

Propriétés

IUPAC Name |

3-bromo-5-ethoxy-4-prop-2-enoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO3/c1-3-5-16-12-10(13)6-9(8-14)7-11(12)15-4-2/h3,6-8H,1,4-5H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNXYFRWECZCTTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=O)Br)OCC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Allyloxy)-3-bromo-5-ethoxybenzaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-N-[(3-nitrophenyl)methylideneamino]benzamide](/img/structure/B2728819.png)

![2-chloro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2728821.png)

![[2-(3,4-Difluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2728822.png)

![N-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2728823.png)

![N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide](/img/structure/B2728824.png)

![1-methanesulfonyl-4-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carbonyl]piperazine](/img/structure/B2728833.png)

![N-(3-(1H-imidazol-1-yl)propyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2728835.png)